molecular formula C6H11NO B1584548 1-Methyl-2-piperidone CAS No. 931-20-4

1-Methyl-2-piperidone

Cat. No. B1584548
CAS RN: 931-20-4
M. Wt: 113.16 g/mol
InChI Key: GGYVTHJIUNGKFZ-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidone is an organic compound with the molecular formula C6H11NO. It is also known by other names such as N-Methyl-δ-valerolactam, N-Methyl-2-piperidinone, 1-Methylpiperidine-2-one, and 1-Methylpiperidin-2-one .


Synthesis Analysis

Piperidine derivatives, including 1-Methyl-2-piperidone, are important synthetic fragments for designing drugs . They can be synthesized through various intra- and intermolecular reactions . A classic named reaction for the synthesis of piperidones is the Petrenko-Kritschenko Piperidone synthesis, which involves combining an alkyl-1, 3-acetonedicarboxylate with benzaldehyde and an amine . Another method involves a double aza-Michael reaction to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-piperidone can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1-Methyl-2-piperidone has a boiling point of 105-106 °C at 12 mm Hg, a density of 1.029 g/mL at 20 °C, and a refractive index (n 20/D) of 1.482. Its flash point is 196 °F, and it should be stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Piperidone Derivatives

    • 1-Methyl-2-piperidone serves as a precursor in the synthesis of various piperidone derivatives. These derivatives have shown potential in pharmacological research, including as intermediates in the synthesis of natural products and compounds with therapeutic interest. For instance, derivatives of 2,4-piperidinedione have been reported in the preparation of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
  • Role in Synthesis of Alkaloids and Analgesics

    • Piperidone-based compounds are integral in synthesizing alkaloids and analgesics. For example, they act as synthetic precursors for Ipecac alkaloids, which include deoxytubulosine and emetine, known for their medicinal properties (Brown et al., 1979).
  • Development of Cytotoxic Agents

    • Research into 1-Methyl-2-piperidone derivatives has explored their application in developing cytotoxic agents. These compounds have been evaluated for their potential effectiveness against various cancer cell lines, highlighting their role in cancer research (Dimmock et al., 1994).
  • Chemical Synthesis and Catalysis

    • In the field of chemical synthesis and catalysis, 1-Methyl-2-piperidone and its derivatives are used to develop novel synthetic routes and catalytic processes. Their role in facilitating different chemical reactions and producing various chemical compounds is significant (Makin et al., 1989).
  • Applications in Corrosion Inhibition

    • Piperidone compounds, including those derived from 1-Methyl-2-piperidone, have been studied for their effectiveness as corrosion inhibitors. Their chemical properties make them suitable for protecting metals like copper from corrosion, especially in acidic environments (Sankarapapavinasam et al., 1991).

Safety And Hazards

1-Methyl-2-piperidone is considered hazardous. It is recommended to avoid contact with skin and eyes, not to breathe dust/fume/gas/mist/vapors/spray, and not to ingest. If swallowed, immediate medical assistance should be sought. The product should be handled only in a closed system or with appropriate exhaust ventilation. Use of spark-proof tools and explosion-proof equipment is advised .

Future Directions

Piperidines, including 1-Methyl-2-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-5-3-2-4-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYVTHJIUNGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061308
Record name 2-Piperidinone, 1-methyl-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-piperidone

CAS RN

931-20-4
Record name 1-Methyl-2-piperidone
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Record name N-Methyl-2-piperidone
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Record name 1-Methyl-2-piperidone
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Record name 2-Piperidinone, 1-methyl-
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Record name 1-methylpiperidine-2-one
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Record name N-METHYL-2-PIPERIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
J Zukerman-Schpector, PR Olivato… - … Section E: Structure …, 2008 - scripts.iucr.org
… Initially, the 3-phenylsulfanyl-1-methyl-2-piperidone was obtained from the reaction of 1-methyl-2-piperidinone and diphenyl disulfide with LDA in THF as described in the literature (…
Number of citations: 10 scripts.iucr.org
PR Olivato, JMM Santos, B Contieri, CR Cerqueira Jr… - Molecules, 2013 - mdpi.com
… 1-methyl-2-piperidone 1 was obtained as follows: initially, the THF solution of the lithium enolate of 1-methyl-2-piperidone … the 3-chloro-1-methyl-2-piperidone. This crude product was …
Number of citations: 8 www.mdpi.com
RW Hartmann, M Reichert, S Göhring - European journal of medicinal …, 1994 - Elsevier
… of benign prostatic hyperplasia (BPH) and possibly prostate cancer, substrate mimicks were synthesized comprising of a 1-methyl-2-pyridone (2, 4–16) or 1-methyl-2-piperidone (1, 3, 17…
Number of citations: 39 www.sciencedirect.com
YL Gol'dfarb, VV Kiseleva - Bulletin of the Academy of Sciences of the …, 1960 - Springer
… (VIII) and of 1-methyl-5-(4-methylaminobutyl)-2-piperidone (XII) we obtained 5-(4-dimethylaminobutyl)-1-methyl-2(1H)-pyridone (K) and 5-(4-dimethylaminobutyl)-1-methyl-2-piperidone …
Number of citations: 3 link.springer.com
PR Olivato, JMM Santos, CR Cerqueira Jr… - Journal of Molecular …, 2012 - Elsevier
The analysis of the infrared (IR) carbonyl band of some 3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidones 1–5 bearing as substituents: OMe 1, Me 2, H 3, Cl 4 and NO 2 5, …
Number of citations: 8 www.sciencedirect.com
MAV Ribeiro da Silva, JITA Cabral - Journal of Chemical & …, 2006 - ACS Publications
… that the stabilization of 2-piperidone due to electronic delocalization between the oxygen and nitrogen lone pair of electrons is not so evident in the case of 1-methyl-2-piperidone and …
Number of citations: 21 pubs.acs.org
J LEE, A ZIERING, SD HEINEMAN… - The Journal of Organic …, 1947 - ACS Publications
… The flask was then cooled in an ice-bath and 0.2 moleof 1-methyl-2-piperidone in 100 cc. of ether was added. After the complete addition the mixture was refluxed with stirring for eight …
Number of citations: 31 pubs.acs.org
P Deslongchamps, UO Cheriyan… - Canadian Journal of …, 1975 - cdnsciencepub.com
… Addition of 1-methyl-2-piperidone (1; 3.5g, 31.5 mmol) to this mixture gave a pale yellow homogeneous solution. The solution was heated for 1 h at 50-60 OC under vacuum (15-20 mm) …
Number of citations: 8 cdnsciencepub.com
J Zukerman-Schpector, PR Olivato… - … Section E: Structure …, 2011 - scripts.iucr.org
The piperidone ring in the title compound, C20H23NOS2, has a half-chair distorted to a twisted-boat conformation [QT = 0.5200 (17) Å]. One of the S-bound benzene rings is almost …
Number of citations: 3 scripts.iucr.org
B Contieri, CR Cerqueira Junior, PR Olivato - inis.iaea.org
Template for Electronic Submission of Organic Letters Page 1 Sociedade Brasileira de Química (SBQ) 36a Reunião Anual da Sociedade Brasileira de Química Preferências …
Number of citations: 0 inis.iaea.org

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